3-Acetoxy-4-chlorobenzoic Acid
Description
3-Acetoxy-4-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position and an acetoxy group (-OAc) at the 3-position of the aromatic ring. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 214.45 g/mol. Synthesized via acetylation of 4-chloro-3-hydroxybenzoic acid using acetic anhydride under reflux conditions, this compound is characterized by distinct spectral properties, including a broad singlet at δ 13.5 ppm (carboxylic proton) and a methyl singlet at δ 2.34 ppm in its <sup>1</sup>H-NMR spectrum .
The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of inhibitors targeting endothelial differentiation gene receptors (e.g., Edg-2) for treating cardiovascular diseases . Its acetylated hydroxyl group enhances stability and modulates reactivity, making it advantageous for multi-step synthetic pathways.
Properties
CAS No. |
335013-08-6 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-acetyloxy-4-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-4-6(9(12)13)2-3-7(8)10/h2-4H,1H3,(H,12,13) |
InChI Key |
IISBBMWHPMZHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Acetoxy vs. Hydroxyl : The acetoxy group in this compound replaces the hydroxyl group in 4-chloro-3-hydroxybenzoic acid, reducing polarity and enhancing lipophilicity compared to its hydroxylated precursor .
- Chlorine vs. Methoxy: The electron-withdrawing chlorine atom in this compound contrasts with the electron-donating methoxy group in 3-amino-4-methoxybenzamide, which improves solubility in polar solvents .
Physicochemical Properties
Solubility and Stability:
- This compound: Limited water solubility due to the bulky acetoxy group; soluble in organic solvents (e.g., ethanol, DMSO). Stable under acidic conditions but susceptible to hydrolysis in basic media .
- 4-Chlorobenzoic Acid : Freely soluble in 0.5 N sodium hydroxide (1 g/25 mL), forming a clear solution due to deprotonation of the carboxylic acid group .
- 2-Amino-4-chloro-3-hydroxybenzoic Acid: Polar functional groups (NH₂, OH) enhance aqueous solubility, making it suitable for experimental drug formulations .
Assay Methods:
Functional Group Impact on Bioactivity:
- The acetoxy group in this compound acts as a protecting group, enabling selective reactions at the carboxylic acid site during synthesis .
- In contrast, the amino and hydroxyl groups in 2-amino-4-chloro-3-hydroxybenzoic acid facilitate hydrogen bonding with enzyme active sites, enhancing its inhibitory potency .
Stability and Reactivity
- Ester Hydrolysis : this compound undergoes hydrolysis in aqueous basic conditions to regenerate 4-chloro-3-hydroxybenzoic acid, limiting its use in alkaline formulations .
- Electron Effects : The chlorine atom’s electron-withdrawing nature decreases the electron density of the aromatic ring, directing electrophilic substitution to the 5- and 6-positions .
Q & A
Q. What are the recommended synthetic routes for 3-Acetoxy-4-chlorobenzoic Acid in laboratory settings?
Answer: The synthesis typically involves a two-step process:
Chlorination and hydroxylation : Start with benzoic acid derivatives, such as 4-chloro-3-hydroxybenzoic acid, to establish the core structure.
Acetylation : React the hydroxyl group with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or 4-dimethylaminopyridine [DMAP]) under anhydrous conditions.
Key considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) to ensure complete acetylation.
- Purify intermediates using recrystallization (e.g., ethanol/water mixtures) to avoid byproducts.
Reference : Analogous methods for related compounds (e.g., 3-bromo-4-chlorobenzoic acid) suggest similar protocols .
Q. How should researchers safely handle and dispose of this compound?
Answer:
- Personal Protective Equipment (PPE) : Use impermeable gloves (nitrile or neoprene), safety goggles, and lab coats. For aerosol risks, employ NIOSH-approved respirators .
- Waste disposal : Segregate chemical waste in labeled, airtight containers. Collaborate with certified hazardous waste management services for incineration or neutralization.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : Use H and C NMR to confirm the acetoxy group (δ ~2.3 ppm for methyl protons) and chlorinated aromatic protons (δ ~7.5–8.0 ppm).
- FT-IR : Identify ester carbonyl stretches (~1740 cm) and carboxylic acid O-H bends (~2500–3000 cm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Reference : Structural data for 3,5-dichloro-4-hydroxybenzoic acid (PubChem) provides a comparative framework .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
Answer:
- Catalyst screening : Compare traditional acid catalysts (HSO) with organocatalysts (DMAP) to assess reaction efficiency. DMAP may reduce side reactions in moisture-sensitive steps .
- Temperature control : Maintain temperatures between 50–70°C during acetylation to balance reaction rate and byproduct formation.
- Real-time monitoring : Use in-situ techniques like ReactIR or TLC to track intermediate conversion.
Reference : AI-driven retrosynthesis tools (e.g., Reaxys) can propose alternative catalytic pathways .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
- Cross-validation : Compare NMR and HPLC data with authenticated standards from databases like PubChem or NIST Chemistry WebBook.
- Isotopic labeling : Use O-labeled acetic anhydride to confirm esterification sites via mass spectrometry.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for polymorphic forms .
Q. How can mechanistic studies elucidate the stability of this compound under physiological conditions?
Answer:
- Hydrolysis kinetics : Conduct pH-dependent stability studies (e.g., buffer solutions at pH 1.2, 4.5, 7.4) to simulate gastric, lysosomal, and plasma environments.
- Degradation analysis : Use LC-MS to identify hydrolysis products (e.g., 4-chloro-3-hydroxybenzoic acid).
- Computational modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and transition states.
Reference : Pharmacological applications of benzoic acid derivatives (e.g., drug intermediates) often require such analyses .
Q. What advanced purification methods address challenges in isolating this compound from complex reaction mixtures?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate ester derivatives from unreacted starting materials.
- High-performance liquid chromatography (HPLC) : Employ C18 columns and acetonitrile/water mobile phases for high-purity isolation.
- Countercurrent chromatography (CCC) : Leverage liquid-liquid partitioning for scalability in gram-scale syntheses.
Reference : Similar methods are applied to purify 3-amino-4-chlorobenzoic acid derivatives .
Methodological Notes
- Data interpretation : Always contextualize findings with literature benchmarks (e.g., PubChem’s spectral viewer) to avoid misassignment .
- Safety protocols : Adhere to OSHA and institutional guidelines for handling chlorinated aromatic compounds, including fume hood use and emergency shower accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
